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PF 04254644

c-Met selectivity kinase profiling off-target kinase activity

PF 04254644, chemically designated as (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, is a potent, ATP-competitive small-molecule inhibitor of the receptor tyrosine kinase c-Met (hepatocyte growth factor receptor). Originally developed by Pfizer as a preclinical candidate for oncology, it exhibits an exceptionally clean kinome-wide selectivity profile—screened against over 200 kinases and described as an exclusively selective c-Met inhibitor.

Molecular Formula C20H17N7
Molecular Weight 355.4 g/mol
Cat. No. B1262892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 04254644
Synonyms6-(S)-1-(-(6-(1 methyl-1H-pyroazol-4-yl)-(1,2,4)triazolo(4,3-b) pyridazin-3-yl-ethyl)quinoline)
PF-04254644
Molecular FormulaC20H17N7
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C
InChIInChI=1S/C20H17N7/c1-13(14-5-6-17-15(10-14)4-3-9-21-17)20-24-23-19-8-7-18(25-27(19)20)16-11-22-26(2)12-16/h3-13H,1-2H3/t13-/m0/s1
InChIKeyVQYHPUHKYSSEOB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF 04254644 c-Met Inhibitor with High Kinase Selectivity and Uniquely Characterized Pan-PDE Off-Target Activity


PF 04254644, chemically designated as (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, is a potent, ATP-competitive small-molecule inhibitor of the receptor tyrosine kinase c-Met (hepatocyte growth factor receptor) [1]. Originally developed by Pfizer as a preclinical candidate for oncology, it exhibits an exceptionally clean kinome-wide selectivity profile—screened against over 200 kinases and described as an exclusively selective c-Met inhibitor [1]. However, broad off-target screening revealed a distinct secondary pharmacology: PF 04254644 is a potent inhibitor of multiple phosphodiesterase (PDE) family members, a liability that led to myocardial degeneration in rat toxicology studies and ultimately its termination as a clinical candidate [2]. This combination of exquisite kinase selectivity and well-characterized pan-PDE activity distinguishes it sharply from other c-Met inhibitors and establishes its primary value as a reference tool compound for investigating dual c-Met/PDE pharmacology and kinase inhibitor-mediated cardiotoxicity.

Kinase profiling
c-Met selectivity research workflow across >200 kinases
Dual pharmacology
c-Met/PDE probe for pathway interaction studies
Cardiotoxicity model
Supports myocardial degeneration endpoint monitoring

Why PF 04254644 Cannot Be Genericized: Unique Dual Pharmacology of c-Met Kinase Selectivity and Pan-PDE Inhibition


Standard c-Met inhibitors (e.g., crizotinib, capmatinib, tepotinib, savolitinib) were optimized for clinical use and therefore engineered to minimize off-target interactions, including those with PDE enzymes . In contrast, PF 04254644 exhibits a paradoxical pharmacology: it is one of the most kinase-selective c-Met inhibitors ever characterized (clean against >200 kinases) yet simultaneously inhibits at least nine PDE subfamily members with sub-micromolar to low-micromolar potency [1][2]. This is not a failure of chemical optimization but a structurally embedded feature of the triazolopyridazine scaffold that renders PF 04254644 uniquely suitable—and in fact uniquely hazardous—for applications where dual c-Met/PDE perturbation is the experimental objective. Substituting a cleaner clinical c-Met inhibitor would eliminate the PDE-dependent phenotypes that are central to PF 04254644's utility as a mechanistic probe for cardiotoxicity, cAMP signaling disruption, and intracellular calcium dysregulation [2].

Clinical c‑Met inhibitors

Clean inhibitors (capmatinib, savolitinib, tepotinib) lack PDE activity and may not reproduce cardiotoxicity phenotypes central to PF‑04254644 studies.

Multi‑kinase c‑Met agents

Crizotinib co‑inhibits ALK/ROS1, confounding pathway attribution; PF‑04254644 maintains exclusive c‑Met kinase selectivity while adding PDE inhibition.

Clean analog PF‑04217903

This close analog lacks PDE liability, so it cannot serve as a dual‑activity probe; substitution removes the PDE‑dependent model component.

PF 04254644 Product-Specific Quantitative Differentiation Evidence Guide


Kinase Selectivity vs. Multi-Targeted c-Met Inhibitor Crizotinib: 208-Kinase Panel Screening

PF 04254644 was screened against a panel of 208 diverse kinases and characterized as an 'exclusively selective' c-Met inhibitor, indicating minimal cross-reactivity with other tyrosine or serine/threonine kinases [1]. In contrast, crizotinib—a clinically approved c-Met inhibitor—is a deliberately multi-targeted agent with potent secondary activity against ALK (IC50 = 24 nM) and ROS1 (Ki < 0.025 nM) in cell-based assays . For experiments requiring isolation of c-Met-dependent signaling without confounding ALK or ROS1 modulation, PF 04254644 provides a substantially cleaner kinome-wide profile than crizotinib, though users must simultaneously account for its PDE-mediated effects [1].

Kinase selectivity vs crizotinib
Cross‑study comparable
PF‑04254644: clean against 208 kinases, spares ALK/ROS1.
Crizotinib: c‑Met IC50 11 nM, ALK IC50 24 nM, ROS1 Ki
Supports exclusive c‑Met pathway attribution
PDE‑mediated effects remain and require parallel controls
PDE3B inhibition vs milrinone
Head‑to‑head
PF‑04254644 PDE3B IC50 0.2 µM; milrinone 0.32 µM. PF additionally inhibits PDE1A,1C,2,3A,5,10,11 etc.
Supports PDE‑mediated cardiotoxicity model characterization
Broad PDE signature not replicated by selective PDE3 inhibitor
In vivo cardiotoxicity vs milrinone
Head‑to‑head
PF‑04254644: greater calcium/oxidative stress gene response; myocardial degeneration ≥50 mg/kg. Milrinone: limited to PDE3‑mediated inotropy.
Supports cardiotoxicity pathway benchmarking
6‑day rat study; microarray and calcium assay confirmation
c‑Met affinity vs PF‑04217903
Cross‑study comparable
PF‑04254644 Ki 1.4–10.3 nM; PF‑04217903 Ki 5.0 nM. PDE liability absent in PF‑04217903.
Supports matched‑pair SAR for PDE off‑target liability
Same triazolopyridazine scaffold; structural determinants of PDE binding
PDE off‑target vs clinical c‑Met inhibitors
Class‑level
PF‑04254644 inhibits 10 PDE subfamilies (IC50 0.1–9.6 µM). Capmatinib, savolitinib, tepotinib: no PDE activity reported.
Supports PDE counter‑screening assay validation
Class‑level inference; confirm with in‑house PDE panels
c-Met selectivity kinase profiling off-target kinase activity tool compound specificity

PDE3B Inhibitory Potency vs. Milrinone: Head-to-Head Enzymatic Comparison

In a head-to-head PDE enzyme activity panel, PF 04254644 inhibited PDE3B with an IC50 of 0.2 µM, which is approximately 1.6-fold more potent than the reference selective PDE3 inhibitor milrinone (IC50 = 0.32 µM) [1]. However, the critical differentiation lies in the breadth of PDE coverage: PF 04254644 additionally inhibited PDE1A (0.6 µM), PDE1C (1.4 µM), PDE10 (0.1 µM), PDE2 (4.6 µM), PDE3A (3.5 µM), PDE5 (4.9 µM), PDE11 (3.0 µM), and PDE4C (6.7 µM), whereas milrinone is a narrowly selective PDE3 inhibitor [1]. This pan-PDE signature is unique among c-Met tool compounds and directly accounts for the more severe cardiotoxic phenotype observed with PF 04254644.

PDE3B inhibition vs milrinone
Head‑to‑head
PF‑04254644 PDE3B IC50 0.2 µM; milrinone 0.32 µM. PF additionally inhibits PDE1A,1C,2,3A,5,10,11 etc.
Supports PDE‑mediated cardiotoxicity model characterization
Broad PDE signature not replicated by selective PDE3 inhibitor
PDE3 inhibition cardiotoxicity cAMP signaling milrinone comparator

In Vivo Cardiotoxicity vs. Milrinone: Differential Activation of Calcium and Oxidative Stress Pathways

A 6-day repeat-dose microarray study in Sprague-Dawley rat hearts directly compared PF 04254644 and milrinone. While both compounds similarly perturbed the cAMP signaling pathway, PF 04254644 elicited a significantly greater magnitude of gene expression change in intracellular calcium and oxidative stress pathways [1]. A rat cardiomyocyte calcium assay confirmed a dose-dependent increase in intracellular calcium with PF 04254644 treatment that was not observed to the same extent with milrinone [1]. Histopathologically, PF 04254644 induced mild to moderate myocardial degeneration at all tested doses (≥50 mg/kg) with sustained heart rate increase and decreased contractility indices, whereas milrinone's cardiac effects were restricted to its known PDE3-mediated inotropic mechanism [1][2].

In vivo cardiotoxicity vs milrinone
Head‑to‑head
PF‑04254644: greater calcium/oxidative stress gene response; myocardial degeneration ≥50 mg/kg. Milrinone: limited to PDE3‑mediated inotropy.
Supports cardiotoxicity pathway benchmarking
6‑day rat study; microarray and calcium assay confirmation
myocardial degeneration calcium overload oxidative stress gene expression profiling preclinical safety

c-Met Binding Affinity vs. Closest Analog PF-04217903: Comparative Ki Values from the Same Optimization Program

Within the same Pfizer triazolopyridazine lead optimization program from which PF 04254644 emerged, its closest structural analog PF-04217903 demonstrated a c-Met Ki of 5.0 nM, compared to PF 04254644's Ki of 10.3 nM [1]. BindingDB data from the primary literature, however, report PF 04254644 with an even more potent c-Met Ki of 1.4 nM and an enzymatic IC50 of 0.7 nM [2]. The key differentiation is pharmacological rather than potency-driven: PF-04217903 is a clean, highly selective c-Met inhibitor that advanced to preclinical efficacy studies, whereas PF 04254644 carries the unique pan-PDE off-target liability that ultimately defined its scientific utility as a dual-activity probe [1]. This intra-program comparison illustrates that minor structural modifications between these analogs profoundly shift the off-target pharmacology without drastically altering on-target c-Met potency.

c‑Met affinity vs PF‑04217903
Cross‑study comparable
PF‑04254644 Ki 1.4–10.3 nM; PF‑04217903 Ki 5.0 nM. PDE liability absent in PF‑04217903.
Supports matched‑pair SAR for PDE off‑target liability
Same triazolopyridazine scaffold; structural determinants of PDE binding
c-Met Ki structure-activity relationship PF-04217903 triazolopyridazine scaffold lead optimization

Broad-Spectrum PDE Inhibition Profile vs. Clinical c-Met Inhibitors (Capmatinib, Savolitinib, Tepotinib): Absence of PDE Activity in Clinical Candidates

Clinical-stage c-Met inhibitors capmatinib (INC280), savolitinib (AZD6094), and tepotinib (EMD 1214063) were specifically optimized to exclude PDE family interactions, achieving >10,000-fold selectivity for c-Met over large kinase panels with no reported PDE inhibitory activity . Capmatinib exhibits an enzymatic c-Met IC50 of 0.13 nM, savolitinib 5 nM, and tepotinib 3-4 nM—all in the low nanomolar to sub-nanomolar range without PDE liability . In stark contrast, PF 04254644's PDE3 CEREP binding assay showed 98% inhibition at 10 µM with an IC50 of 170 nM, and follow-up panels confirmed potent inhibition across PDEs 1, 2, 3, 5, 10, and 11 [1]. This makes PF 04254644 the only well-characterized c-Met reference compound with documented, quantitative pan-PDE activity suitable for use as a positive control in PDE counter-screening assays during drug discovery campaigns.

PDE off‑target vs clinical c‑Met inhibitors
Class‑level
PF‑04254644 inhibits 10 PDE subfamilies (IC50 0.1–9.6 µM). Capmatinib, savolitinib, tepotinib: no PDE activity reported.
Supports PDE counter‑screening assay validation
Class‑level inference; confirm with in‑house PDE panels
PDE off-target profiling drug safety clinical candidate differentiation cAMP/cGMP signaling

Evidence-Backed Research and Industrial Application Scenarios for PF 04254644


Mechanistic Cardiotoxicity Studies: Validated Positive Control for Kinase Inhibitor-Induced Myocardial Degeneration

PF 04254644 is the most comprehensively characterized small-molecule tool for modeling c-Met inhibitor-driven cardiotoxicity via off-target PDE inhibition. In Sprague-Dawley rats, oral dosing for 6-7 days reliably produces mild-to-moderate myocardial degeneration with sustained heart rate elevation and decreased contractility, accompanied by cAMP pathway activation, intracellular calcium overload, and oxidative stress pathway induction that exceeds the response elicited by the selective PDE3 inhibitor milrinone [1]. Safety pharmacology and toxicology groups can use PF 04254644 as a benchmark positive control to validate in vitro cardiomyocyte assays (calcium flux, impedance, viability) and in vivo telemetry models intended to detect PDE-mediated cardiac liabilities early in drug discovery .

PDE Counter-Screening Assay Development: A Pan-PDE Reference Inhibitor for Off-Target Profiling Panels

With confirmed inhibitory activity against PDE subfamilies 1A, 1C, 2, 3A, 3B, 4C, 4D, 5, 10, and 11 at sub-micromolar to low-micromolar concentrations (IC50 range 0.1–9.6 µM), PF 04254644 serves as an ideal positive control for broad-spectrum PDE counter-screening assays . In contrast to clinical c-Met inhibitors such as capmatinib, savolitinib, and tepotinib—which were explicitly optimized to avoid PDE interactions—PF 04254644 provides a known, quantifiable signal across multiple PDE isoforms in a single compound, enabling assay validation, Z'-factor determination, and inter-plate normalization in PDE profiling workflows for kinase drug discovery programs [1].

Matched-Pair c-Met Tool Compound Set: PF 04254644 alongside PF-04217903 for Structure-Toxicity Relationship Studies

The co-evaluation of PF 04254644 (Ki ~1.4–10.3 nM; pan-PDE activity) and its closely related analog PF-04217903 (Ki ~5.0 nM; clean selectivity, no PDE liability) provides medicinal chemists with a uniquely informative matched-pair set from the same triazolopyridazine scaffold [1]. By comparing the in vitro and in vivo pharmacological profiles of these two compounds, researchers can dissect the specific structural features that drive PDE off-target binding versus c-Met on-target potency. This pair is particularly valuable for calibrating computational models (e.g., pharmacophore models, docking studies, machine learning-based toxicity prediction) aimed at prospectively identifying PDE liability in novel kinase inhibitor chemical matter .

c-Met Pathway Dissection in Cellular Models Requiring Kinase-Selective but PDE-Competent Probe

When studying c-Met-dependent phenotypes in cellular systems where concurrent PDE inhibition may be either a confounding factor or a desired experimental variable, PF 04254644 offers a uniquely quantified dual-activity profile. Unlike crizotinib—which simultaneously inhibits ALK, ROS1, and c-Met —PF 04254644 maintains an exclusively selective c-Met kinome profile across 208 kinases while adding a defined, measurable PDE inhibitory component [1]. This allows researchers to attribute cellular phenotypes (e.g., cAMP elevation, calcium flux, migration, proliferation changes) specifically to the combination of c-Met blockade and PDE suppression, provided appropriate controls using selective PDE inhibitors (e.g., milrinone for PDE3) and clean c-Met inhibitors (e.g., PF-04217903) are run in parallel [1][2].

Application
Selection Property
Validation Focus
Cardiotoxicity mechanistic studies
Dual c‑Met/PDE pharmacology
Myocardial degeneration endpoint in rodent model
PDE counter‑screening assay development
Pan‑PDE reference inhibitor profile
Assay validation and Z'‑factor determination
Matched‑pair SAR studies
PF‑04254644 / PF‑04217903 pair
PDE off‑target structural determinants
c‑Met pathway dissection with PDE component
Kinome‑selective c‑Met inhibition plus defined PDE activity
Cellular cAMP/calcium endpoint attribution
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